3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)-
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Overview
Description
3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)- is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution: Starting from a piperidine derivative, nucleophilic substitution reactions can introduce the isoquinolinyl and phenylpropyl groups.
Reductive amination: This method can be used to introduce the piperidinemethanol moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation products: Carboxylic acids or ketones.
Reduction products: Alcohols or amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme inhibition: Potential inhibitor of specific enzymes.
Receptor binding: May interact with certain biological receptors.
Medicine
Therapeutic potential: Investigated for potential use in treating neurological disorders.
Drug development: Studied as a lead compound for new drug development.
Industry
Material science: Used in the development of new materials with specific properties.
Pharmaceuticals: Intermediate in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)- involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing their activity.
Receptor modulation: Interacting with receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine, piperidine-4-carboxylic acid.
Isoquinoline derivatives: Compounds like isoquinoline, 1-benzylisoquinoline.
Uniqueness
Structural complexity: The combination of piperidine, isoquinoline, and phenylpropyl groups makes it unique.
Biological activity: Its specific interactions with biological targets may differ from similar compounds.
Properties
Molecular Formula |
C24H28N2O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[1-isoquinolin-1-yl-3-(3-phenylpropyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C24H28N2O/c27-19-24(14-6-10-20-8-2-1-3-9-20)15-7-17-26(18-24)23-22-12-5-4-11-21(22)13-16-25-23/h1-5,8-9,11-13,16,27H,6-7,10,14-15,17-19H2 |
InChI Key |
XTFKEAKXXOTYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC3=CC=CC=C32)(CCCC4=CC=CC=C4)CO |
Origin of Product |
United States |
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